4-methoxy-7-methyl-1H-indole-2-carboxylic Acid
Overview
Description
4-Methoxy-7-methyl-1H-indole-2-carboxylic acid is a chemical compound with the linear formula C11H11O3N1 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=C2NC(C(O)=O)=CC2=C(OC)C=C1
. This indicates the presence of a methoxy group (OC), a methyl group ©, and a carboxylic acid group (C(O)=O) attached to an indole ring. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C11H11O3N1 .Scientific Research Applications
Synthesis and Chemical Properties
4-methoxy-7-methyl-1H-indole-2-carboxylic acid serves as a precursor in the synthesis of various novel compounds with potential biological and chemical applications. For instance, indole carboxylic acids have been utilized in the synthesis of indole-benzimidazole derivatives under high-temperature conditions with polyphosphoric acid acting as a catalyst (Xin-ying Wang et al., 2016). These derivatives are of interest due to their chemical properties and potential applications in medicinal chemistry.
Catalytic Coupling Reactions
The compound has also found use in catalytic coupling reactions. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids highlights the versatility of methoxy-indole derivatives in facilitating mild and efficient diverse product formation through selective C-C and C-N bond formation (Jing Zheng et al., 2014).
Spectroscopic and Computational Studies
Spectroscopic and computational studies have been conducted on similar methoxy-indole derivatives to understand their electronic nature, reactivity, and non-linear optical (NLO) properties, making them potential candidates for advanced material science applications (M. S. Almutairi et al., 2017). These studies provide insight into the chemical descriptors and molecular electrostatic potential (MEP) analysis, enhancing our understanding of their reactivity and applications in designing new materials.
Photocleavage and Biological Activity
The effects of aromatic substituents on the photocleavage efficiency of 1-acyl-7-nitroindolines have been studied, with 4-methoxy substitution shown to improve photolysis efficiency. This property is significant in the development of photolabile precursors for carboxylic acids, particularly in neuroactive amino acids (G. Papageorgiou et al., 2000).
Crystal Structure Analysis
Crystal structure analysis of related compounds, like 5-methoxyindole-3-acetic acid, has been performed to understand the molecular conformation and hydrogen bonding, which are critical for designing drugs and materials with desired properties (T. Sakaki et al., 1975).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 4-Methoxy-7-methyl-1H-indole-2-carboxylic Acid, are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a significant impact on various types of cells and cellular processes . For instance, they have been used for the treatment of cancer cells and microbes
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, influencing their activity
Properties
IUPAC Name |
4-methoxy-7-methyl-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-4-9(15-2)7-5-8(11(13)14)12-10(6)7/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDQXPGNMLIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398071 | |
Record name | 4-methoxy-7-methyl-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383132-77-2 | |
Record name | 4-methoxy-7-methyl-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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